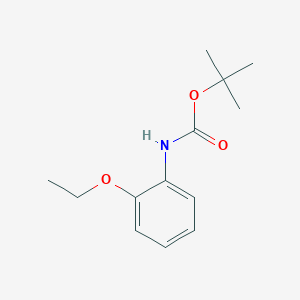
tert-butyl-N-(2-ethoxyphenyl)carbamate
Description
tert-Butyl-N-(2-ethoxyphenyl)carbamate is a carbamate derivative featuring a tert-butyl group as a protective moiety and a 2-ethoxyphenyl substituent. The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines due to its stability under basic and nucleophilic conditions, while the 2-ethoxyphenyl group introduces steric and electronic effects that influence reactivity and solubility . This compound is structurally analogous to other Boc-protected aryl carbamates but is distinguished by the ethoxy substituent at the ortho position of the phenyl ring, which may enhance steric hindrance and alter electronic properties compared to para-substituted analogs .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-9-7-6-8-10(11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
NTNPGOUGRYWFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between tert-butyl-N-(2-ethoxyphenyl)carbamate and related compounds:
| Compound Name | Substituent Position/Group | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|
| This compound | 2-Ethoxy on phenyl | ~237.28* | Ortho-substituted ethoxy group increases steric hindrance; moderate polarity. | [6, 13] |
| tert-Butyl-N-(4-propan-2-yloxyphenyl)carbamate | 4-Isopropoxy on phenyl | ~265.34 | Para-substituted isopropoxy group reduces steric effects; higher lipophilicity. | [11] |
| tert-Butyl-N-(2-chlorophenyl)carbamate | 2-Chloro on phenyl | ~231.71 | Electron-withdrawing chloro group enhances electrophilic reactivity. | [2, 9] |
| tert-Butyl-N-(3-hydroxypropyl)carbamate | 3-Hydroxypropyl chain | ~189.23 | Aliphatic chain improves solubility in polar solvents; used as polymer initiator. | [4] |
*Calculated based on similar compounds in .
Key Observations :
- Electronic Effects : The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing chloro substituent in tert-butyl-N-(2-chlorophenyl)carbamate, which may reduce electrophilicity at the carbamate group .
- Solubility : Aliphatic derivatives like tert-butyl-N-(3-hydroxypropyl)carbamate exhibit higher water solubility due to the hydroxypropyl chain, whereas aromatic analogs (e.g., 2-ethoxyphenyl) are more lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


